![molecular formula C8H10N4 B13527404 1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine](/img/structure/B13527404.png)
1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyrazine derivative, the imidazole ring can be formed through intramolecular cyclization reactions. Key steps often involve:
Formation of the Pyrazine Ring: This can be achieved through condensation reactions involving diamines and diketones.
Cyclization to Form Imidazo[1,2-A]pyrazine: This step may involve the use of strong acids or bases to facilitate ring closure.
N-Methylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products
Oxidation: Oxidized imidazo[1,2-a]pyrazine derivatives.
Reduction: Reduced forms of the compound, often leading to the saturation of double bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent due to its biological activity. It has shown promise in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as catalysts or sensors.
Wirkmechanismus
The mechanism of action of 1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways affected depend on the biological context and the particular target involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring, offering different electronic properties.
Imidazo[1,2-a]thiazole: Features a thiazole ring, which can influence its reactivity and biological activity.
Uniqueness
1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine is unique due to its specific ring structure and the presence of the N-methyl group. This configuration can lead to distinct biological activities and chemical reactivities compared to its analogs. Its ability to form stable interactions with various molecular targets makes it a valuable compound in drug development and other scientific research areas.
Eigenschaften
Molekularformel |
C8H10N4 |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
1-imidazo[1,2-a]pyrazin-3-yl-N-methylmethanamine |
InChI |
InChI=1S/C8H10N4/c1-9-4-7-5-11-8-6-10-2-3-12(7)8/h2-3,5-6,9H,4H2,1H3 |
InChI-Schlüssel |
PYGWHRHSVPTCAG-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CN=C2N1C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


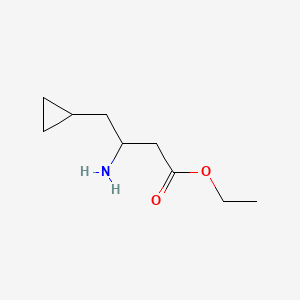
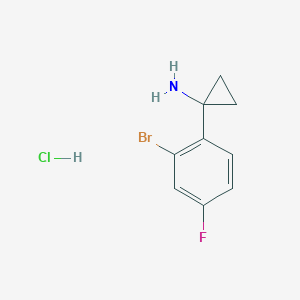
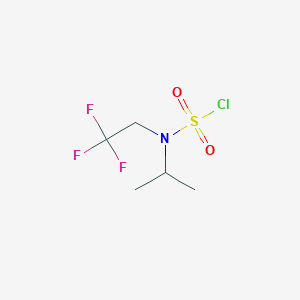

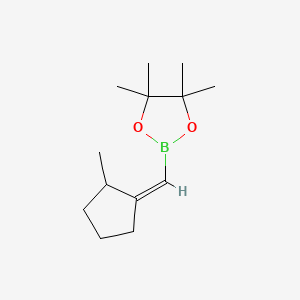
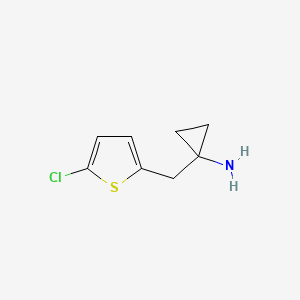


amine](/img/structure/B13527376.png)


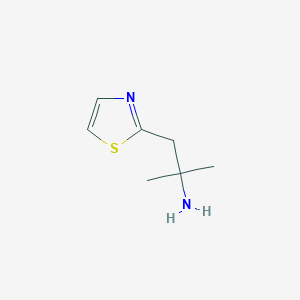
![2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine](/img/structure/B13527403.png)

